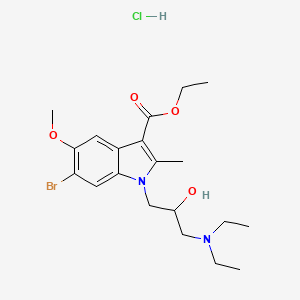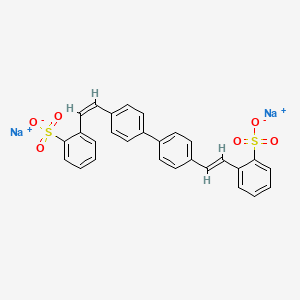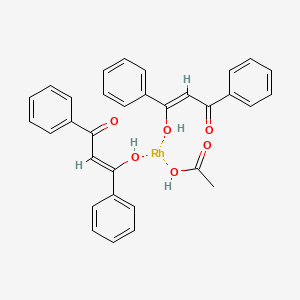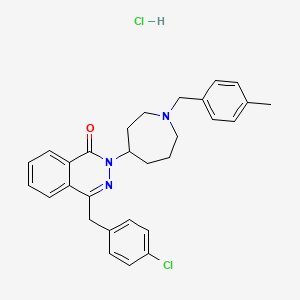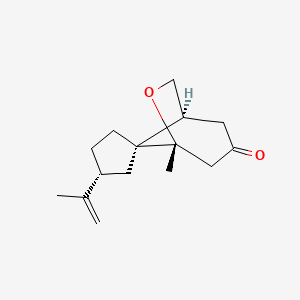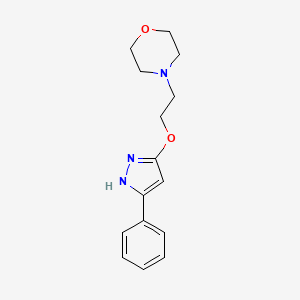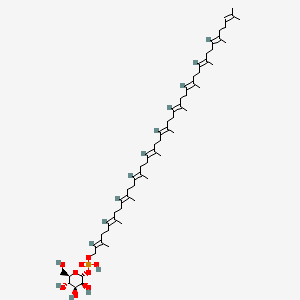
Mannosyl-1-phosphorylundecaprenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mannosyl-1-phosphorylundecaprenol is a glycolipid involved in the biosynthesis of glycoproteins and polysaccharides. It plays a crucial role in the transfer of mannose residues during the formation of glycan chains, which are essential for various biological processes. This compound is particularly significant in the context of bacterial cell wall biosynthesis and protein glycosylation in eukaryotic cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mannosyl-1-phosphorylundecaprenol is synthesized enzymatically. The process involves the transfer of mannose from guanosine diphosphate-mannose (GDP-mannose) to undecaprenyl phosphate. This reaction is catalyzed by mannosyltransferases, which are membrane-bound enzymes .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of microorganisms such as Micrococcus luteus. The enzyme responsible for its synthesis, mannosylphosphorylundecaprenol synthase, is partially purified from the membrane fractions of these microorganisms .
Analyse Chemischer Reaktionen
Types of Reactions: Mannosyl-1-phosphorylundecaprenol primarily undergoes glycosylation reactions. It acts as a donor of mannose residues in the biosynthesis of glycoproteins and polysaccharides .
Common Reagents and Conditions: The glycosylation reactions involving this compound typically require GDP-mannose as the mannose donor and specific mannosyltransferases as catalysts. The reactions are carried out in the presence of magnesium ions and at a pH of around 8.0 .
Major Products: The major products of these reactions are glycoproteins and polysaccharides with mannose residues incorporated into their structures .
Wissenschaftliche Forschungsanwendungen
Mannosyl-1-phosphorylundecaprenol has several applications in scientific research:
Wirkmechanismus
Mannosyl-1-phosphorylundecaprenol functions as a mannose donor in glycosylation reactions. The mannose residue is transferred from GDP-mannose to the acceptor molecule, which can be a protein or a polysaccharide. This transfer is catalyzed by mannosyltransferases, which are specific to the type of glycosylation being carried out .
Vergleich Mit ähnlichen Verbindungen
Dolichyl-phosphate-mannose: Another glycolipid involved in glycosylation, but with a longer polyisoprenoid chain.
Polyprenyl-phospho-mannose: Similar in function but differs in the length and saturation of the polyisoprenoid chain.
Uniqueness: Mannosyl-1-phosphorylundecaprenol is unique due to its specific role in bacterial cell wall biosynthesis and its shorter polyisoprenoid chain compared to other similar compounds .
Eigenschaften
CAS-Nummer |
19427-26-0 |
|---|---|
Molekularformel |
C61H101O9P |
Molekulargewicht |
1009.4 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] hydrogen phosphate |
InChI |
InChI=1S/C61H101O9P/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-68-71(66,67)70-61-60(65)59(64)58(63)57(45-62)69-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+/t57-,58-,59+,60+,61-/m1/s1 |
InChI-Schlüssel |
IGWCSVFNNDSUBK-IIQFAAMESA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride](/img/structure/B12771817.png)
![2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid](/img/structure/B12771824.png)
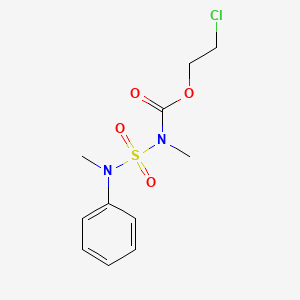

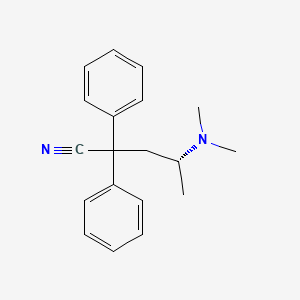

![4-methoxy-N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12771853.png)

